2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate typically involves the reaction of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol+Trifluoroacetic anhydride→2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate+Trifluoroacetic acid
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted by nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and trifluoroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Depending on the specific reaction, agents like potassium permanganate or lithium aluminum hydride may be used.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol and trifluoroacetic acid.
Scientific Research Applications
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols and amines during multi-step synthesis.
Biological Studies: Potential use in the modification of biomolecules for studying biological processes.
Material Science: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate in chemical reactions typically involves the activation of the ester bond or the trimethylsilyl group. The trifluoroacetate group can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates or protect functional groups during synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl acetate
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl chloride
- 2-[(Trimethylsilyl)methyl]prop-2-en-1-yl bromide
Uniqueness
2-[(Trimethylsilyl)methyl]prop-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity compared to other similar compounds. The trifluoroacetate group is a strong electron-withdrawing group, which can influence the reactivity and stability of the compound in various chemical reactions.
Properties
CAS No. |
105941-62-6 |
---|---|
Molecular Formula |
C9H15F3O2Si |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H15F3O2Si/c1-7(6-15(2,3)4)5-14-8(13)9(10,11)12/h1,5-6H2,2-4H3 |
InChI Key |
MYWZRDJJRNMGDD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(=C)COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.